molecular formula C14H20N2O4S B4393906 N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide

N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide

Cat. No. B4393906
M. Wt: 312.39 g/mol
InChI Key: RDGFBLULFPLUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of drugs. It was first synthesized in the 1970s and has been used in scientific research to study its effects on the brain and behavior. TMA-2 is a potent serotonin receptor agonist and has been found to have significant effects on mood, perception, and cognition.

Mechanism of Action

N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide is a potent serotonin receptor agonist and has been found to selectively activate the 5-HT2A receptor subtype. This receptor subtype is primarily located in the prefrontal cortex and is involved in regulating mood, perception, and cognition. N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has also been found to activate the 5-HT2C receptor subtype, which is involved in regulating appetite and energy balance.
Biochemical and Physiological Effects
N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has been found to have significant effects on mood, perception, and cognition. It has been shown to increase the release of serotonin in the brain, which is associated with feelings of happiness and well-being. N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has also been found to increase the activity of the prefrontal cortex, which is involved in decision-making and social behavior. N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has also been found to increase heart rate and blood pressure, which can be dangerous in high doses.

Advantages and Limitations for Lab Experiments

N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has several advantages for use in lab experiments. It is a potent serotonin receptor agonist and has been found to have significant effects on mood, perception, and cognition. N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide is also relatively easy to synthesize and can be produced in high purity. However, N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has several limitations for use in lab experiments. It is a controlled substance and is subject to strict regulations. N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide can also be dangerous in high doses and can cause significant physiological effects.

Future Directions

There are several future directions for research on N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide. One area of research is to study the long-term effects of N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide on the brain and behavior. Another area of research is to study the effects of N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide in combination with other drugs, such as antidepressants or antipsychotics. Additionally, more research is needed to understand the potential therapeutic uses of N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide in the treatment of psychiatric disorders such as depression and anxiety.

Scientific Research Applications

N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has been used in scientific research to study its effects on the brain and behavior. It has been found to have significant effects on mood, perception, and cognition. N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has been shown to increase the release of serotonin in the brain, which is associated with feelings of happiness and well-being. N-(3,4,5-trimethoxyphenyl)-4-morpholinecarbothioamide has also been found to increase the activity of the prefrontal cortex, which is involved in decision-making and social behavior.

properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-17-11-8-10(9-12(18-2)13(11)19-3)15-14(21)16-4-6-20-7-5-16/h8-9H,4-7H2,1-3H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGFBLULFPLUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.